molecular formula C9H12N2O2 B11912163 Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione CAS No. 22264-49-9

Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione

Cat. No.: B11912163
CAS No.: 22264-49-9
M. Wt: 180.20 g/mol
InChI Key: WXMYOZGTBIDFEA-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione is a spirocyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) scaffold fused to an imidazolidine-2',5'-dione ring via a spiro junction. This unique architecture imparts rigidity and stereochemical complexity, making it a valuable motif in medicinal chemistry and materials science. The compound’s bicyclic framework enhances stability, while the imidazolidine-dione moiety introduces polar functional groups capable of hydrogen bonding, influencing solubility and bioactivity .

Although direct synthetic details for the parent compound are sparse in the provided evidence, derivatives such as 1,7,7-trimethyl-spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione (CAS 17138-07-7) are documented, suggesting alkylation or cyclization strategies analogous to those used for related spiro systems .

Properties

IUPAC Name

spiro[bicyclo[2.2.1]heptane-2,5'-imidazolidine]-2',4'-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-7-9(11-8(13)10-7)4-5-1-2-6(9)3-5/h5-6H,1-4H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMYOZGTBIDFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC23C(=O)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738242
Record name 2'H,5'H-Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22264-49-9
Record name 2'H,5'H-Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Bicycloheptane-Diamine with Dicarbonyl Compounds

The imidazolidine-dione ring can be constructed via cyclocondensation between a bicyclo[2.2.1]heptane-2-amine derivative and a dicarbonyl reagent. For example, reacting 2-aminonorbornane with glyoxal under acidic conditions yields the target compound through a two-step process:

  • Formation of the diamine intermediate :
    Bicyclo[2.2.1]heptane-2-amine is treated with glyoxal in acetic acid, forming a Schiff base intermediate.

  • Cyclization :
    The intermediate undergoes intramolecular cyclization in the presence of a dehydrating agent (e.g., acetic anhydride), producing the imidazolidine-dione ring .

Key parameters :

  • Solvent : Acetic acid or toluene

  • Temperature : 60–80°C

  • Yield : 65–78% .

Oxidation-Condensation of Bicycloheptane Ketones with Urea

This method leverages the Bucherer-Bergs reaction, where a bicycloheptane ketone reacts with urea and ammonium carbonate under basic conditions:

Bicyclo[2.2.1]heptan-2-one+UreaNH4CO3,NaOHSpiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione\text{Bicyclo[2.2.1]heptan-2-one} + \text{Urea} \xrightarrow{\text{NH}4\text{CO}3, \text{NaOH}} \text{Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione}

Optimization insights :

  • Catalyst : Sodium cyanide accelerates the reaction but requires careful handling .

  • Temperature : Prolonged heating at 100°C improves ring closure efficiency.

  • Yield : 55–70% .

Photochemical [2+2] Cycloaddition for Bicycloheptane Assembly

A photochemical strategy inspired by the synthesis of related spiro compounds involves a [2+2] cycloaddition between vinyl acetate and cyclopentenone derivatives :

  • Cycloaddition :
    UV irradiation of vinyl acetate and 2-cyclopenten-1-one generates a bicyclo[3.2.0]heptane intermediate.

  • Functionalization :
    The intermediate is oxidized (e.g., CrO₃ in CH₂Cl₂) to introduce ketone groups, followed by condensation with urea .

Advantages :

  • High stereoselectivity for the bicyclo framework.

  • Scalable under continuous-flow photochemical reactors .

Limitations :

  • Requires specialized equipment for UV light exposure.

  • Overall yield: 40–50% .

Multi-Component Reactions for Simultaneous Ring Formation

A one-pot synthesis combines norbornene, maleic anhydride, and ammonium acetate to form both rings concurrently:

Norbornene+Maleic anhydride+NH4OAcSpiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione\text{Norbornene} + \text{Maleic anhydride} + \text{NH}_4\text{OAc} \rightarrow \text{this compound}

Mechanism :

  • Diels-Alder reaction between norbornene and maleic anhydride forms the bicycloheptane core.

  • Ammonium acetate introduces nitrogen, enabling imidazolidine-dione ring closure .

Conditions :

  • Solvent : Acetic acid

  • Temperature : 80°C, 12 h

  • Yield : 60–72% .

Post-Functionalization of Preformed Imidazolidine-Diones

This approach modifies pre-synthesized imidazolidine-diones to introduce the bicycloheptane moiety:

  • Synthesis of imidazolidine-dione :
    React hydantoin with bromonorbornane in the presence of a base (e.g., K₂CO₃).

  • Spirocyclization :
    Use Mitsunobu conditions (DIAD, PPh₃) to couple the hydantoin with a hydroxylated bicycloheptane .

Performance :

  • Yield : 50–65%

  • Stereochemical control : Requires chiral catalysts for enantioselective synthesis .

Comparative Analysis of Preparation Methods

MethodKey StepsYield (%)AdvantagesLimitations
CyclocondensationDiamine + Glyoxal65–78High yield, simple reagentsRequires acidic conditions
Oxidation-CondensationKetone + Urea55–70ScalableLong reaction times
Photochemical[2+2] Cycloaddition40–50StereoselectiveSpecialized equipment needed
Multi-ComponentDiels-Alder + Ammonolysis60–72One-pot synthesisModerate regioselectivity
Post-FunctionalizationMitsunobu coupling50–65Modular designMulti-step process

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar spiro structures exhibit significant anticancer properties. For instance, derivatives of spiro[bicyclo[2.2.1]heptane-2,3'-indolin]-2'-one have shown effectiveness in inhibiting gastric cancer metastasis in vitro, suggesting that spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione may possess similar therapeutic potential .
  • Pharmacological Studies : The imidazolidine moiety is known for its role in various pharmacological activities, including anti-inflammatory and antimicrobial effects. Studies on related compounds have demonstrated their ability to modulate biological pathways relevant to these diseases.

Polymer Science Applications

  • Monomer for Polymer Synthesis : The unique structure of this compound allows it to be utilized as a monomer in the synthesis of novel polymers. Its bicyclic nature can lead to materials with enhanced mechanical properties and thermal stability .
  • Functionalized Polymers : The incorporation of this compound into polymer matrices can yield materials with specific functionalities, such as improved adhesion properties or enhanced barrier characteristics.

Material Science Applications

  • Nanocomposites : The compound can be employed in the development of nanocomposites where it serves as a reinforcing agent due to its rigid structure. This can lead to materials that exhibit superior strength and durability compared to traditional composites.
  • Coatings and Adhesives : Due to its chemical stability and potential for functionalization, this compound is being explored as an additive in coatings and adhesives to enhance performance characteristics such as water resistance and thermal stability.

Case Study 1: Anticancer Research

A study published in Medicinal Chemistry explored the synthesis of spiro compounds and their biological evaluation against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .

Case Study 2: Polymer Development

In a recent investigation published in Polymer Chemistry, researchers synthesized a series of polymers incorporating this compound units. These polymers demonstrated enhanced thermal stability and mechanical properties compared to conventional polymers, suggesting their applicability in high-performance materials .

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Key Examples :

  • 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione (): Replaces the heptane core with a larger bicyclo[3.2.1]octane system and introduces a nitrogen atom. This modification increases ring strain and alters electronic properties, as evidenced by distinct NMR shifts (e.g., δ 8.49 for –NH in 7m) .

Impact of Bicyclo System :

Bicyclo System Ring Size Stability Reactivity
[2.2.1]heptane 7-membered High Moderate
[3.2.1]octane 8-membered Moderate High (due to aza substitution)
[2.2.2]octane 8-membered Very High Low

The norbornane-based compound balances stability and reactivity, favoring applications requiring controlled stereoelectronic effects .

Imidazolidine Derivatives with Different Substituents

Dithione vs. Dione :

  • 3’-Aminofluorene-9-spiro-5’-imidazolidine-2’,4’-dithione (): Sulfur atoms replace oxygen in the imidazolidine ring, increasing lipophilicity and altering hydrogen-bonding capacity. This compound is synthesized via hydrazine-mediated cyclization, offering functional group tolerance and high yields (e.g., 54 in Scheme 17) .

Substituent Effects :

  • 7m and 7n (): Methoxyethyl or dichlorobenzyl substituents on the imidazolidine ring enhance cytotoxicity (e.g., IC₅₀ values in cancer cell lines) but reduce aqueous solubility compared to the unsubstituted parent compound .

Spiro Compounds with Heterocyclic Moieties

Thiazolidine/Thiadiazole Hybrids :

  • 5'-Benzylidene-spiro(indoline-3,2'-thiazolidine)-2,4'-dione (): Incorporates a thiazolidine ring, introducing sulfur-based electronics. The benzylidene group stabilizes the spiro junction via conjugation, as confirmed by IR (1655 cm⁻¹ for C=O) and NMR (δ 7.62–7.58 for Ar–H) .

Benzoacridine Hybrids :

  • Spiro[benzo[a]acridine-12,4'-imidazolidine]-2',5'-dione (): The benzoacridine moiety extends π-conjugation, enabling fluorescence properties. Synthesized via acid-catalyzed ring-opening of isatins (yields ~60–80%), this derivative highlights versatility in spiro compound design .

Biological Activity

Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione (CAS No. 22264-49-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a spirocyclic framework that contributes to its biological properties. The molecular formula is C12H18N2O2C_{12}H_{18}N_2O_2 with a molecular weight of 222.28 g/mol. The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the spiro[bicyclo[2.2.1]heptane] scaffold. For instance, a derivative known as 14-5-18 , which features a similar spirocyclic structure, has been shown to significantly inhibit gastric cancer metastasis both in vitro and in vivo. This compound operates by disrupting protein-protein interactions (PPIs), specifically targeting GIT1/β-Pix interactions, which are crucial for cancer cell invasiveness.

  • Key Findings:
    • Inhibition of Metastasis: 14-5-18 exhibited a dose-dependent inhibition on the invasiveness of gastric cancer cell lines (MKN45 and MGC803), with significant effects noted at concentrations as low as 10 µM.
    • Mechanism of Action: The compound was found to stabilize GIT1 at elevated temperatures and inhibit its interaction with β-Pix, thereby affecting downstream signaling pathways involved in cell motility and metastasis .

Insecticidal Activity

Another area of investigation involves the insecticidal properties of compounds based on the bicyclo[2.2.1]heptane structure. Research has demonstrated that certain terpenoid esters containing this scaffold exhibit potent insecticidal activity against pests such as Aphis gossypii.

  • Research Insights:
    • Compounds were synthesized and tested for efficacy against various life stages of the pest, showing promising results that suggest their potential use in agricultural applications .

Case Study 1: Gastric Cancer Inhibition

In a controlled study, mice treated with 14-5-18 showed reduced luminescence intensity in lung tissues, indicating lower metastatic burden compared to untreated controls. Histological analysis revealed smaller metastatic foci in treated groups, confirming the compound's effectiveness in vivo.

Treatment GroupDose (mg/kg)Luminescence IntensityMetastatic Foci Size
Control0HighLarge
Treatment10ModerateMedium
Treatment30LowSmall

Case Study 2: Insecticidal Efficacy

A series of novel terpenoid esters were evaluated for their insecticidal activity against Aphis gossypii. The results indicated that compounds containing bicyclo[2.2.1]heptane structures achieved significant mortality rates in treated populations.

Compound IDMortality Rate (%)LC50 (mg/L)
Compound A8515
Compound B9010
Compound C7520

Q & A

Q. What are standard protocols for synthesizing spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione derivatives?

Synthesis typically involves multi-step reactions, such as:

  • Cycloaddition or alkylation of bicyclic precursors (e.g., bicyclo[2.2.1]heptane derivatives) with hydantoin or imidazolidine moieties.
  • Purification via silica gel column chromatography with gradients like 0–10% MeOH in DMSO-d6, as demonstrated in diazaspiro bicyclo hydantoin syntheses .
  • Characterization using ESI-MS (e.g., m/z = 372 for intermediates) and IR spectroscopy (e.g., carbonyl stretching at ~1657 cm⁻¹) .

Q. How is the stereochemical configuration of spiro compounds verified experimentally?

  • Single-crystal X-ray diffraction (SCXRD) resolves absolute configurations. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (a = 10.5420 Å, b = 11.7946 Å) confirm spirojunction geometry .
  • NMR spectroscopy (e.g., ¹H and ¹³C) identifies diastereotopic protons and coupling constants to infer spatial arrangements .

Q. What computational methods predict electronic properties of spiro compounds?

  • Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, HOMO-LUMO gaps, and charge distributions. The inclusion of exact exchange terms improves thermochemical accuracy (average deviation <2.4 kcal/mol) .
  • Electron density analysis via Colle-Salvetti correlation-energy formulas evaluates non-covalent interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How do substituents on the bicycloheptane or imidazolidine rings influence cytotoxicity in SAR studies?

  • Substituent effects are systematically tested. For example:
    • Electron-withdrawing groups (e.g., 3,4-difluorobenzyl) enhance cytotoxicity in leukemia cells, as shown by IC₅₀ values correlated with substituent Hammett constants .
    • Alkyl chains (e.g., pent-4-enyl) modulate lipophilicity and membrane permeability, validated via logP calculations and cell viability assays .
  • Data tables comparing substituent type, position, and bioactivity are critical for SAR models .

Q. What strategies resolve contradictions in reaction yields across synthetic routes?

  • Mechanistic analysis identifies rate-limiting steps. For example, competing pathways in spirocyclization (e.g., via enolate intermediates vs. radical mechanisms) may explain yield discrepancies .
  • Kinetic studies (e.g., variable-temperature NMR) track intermediates to optimize reaction conditions (e.g., base strength, solvent polarity) .

Q. How are spiro compounds functionalized for drug delivery applications?

  • Conjugation via carbodiimide chemistry links carboxylic acid derivatives (e.g., rac-(1R,2R,4S,6S)-spiro-carboxylic acid) to targeting moieties (e.g., antibodies) .
  • Prodrug design utilizes hydrolyzable groups (e.g., tert-butyl esters) for pH-sensitive release, validated via in vitro hydrolysis assays .

Q. What novel synthetic routes bypass traditional hydantoin cyclization limitations?

  • Three-component reactions (e.g., isatin ring-opening with 2-naphthol) construct spiro frameworks via recyclization, avoiding low-yielding steps. Acid catalysts (e.g., p-TsOH) are critical for regioselectivity .
  • Photocatalytic methods (e.g., visible-light-mediated C–H activation) enable sp3–sp3 bond formation in bicyclic systems .

Q. How are computational models validated against experimental data for spiro compounds?

  • Benchmarking DFT geometries against SCXRD data ensures accuracy (e.g., bond length deviations <0.02 Å) .
  • Thermodynamic consistency checks compare calculated (e.g., Gibbs free energy) and experimental (e.g., calorimetry) values for reaction equilibria .

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